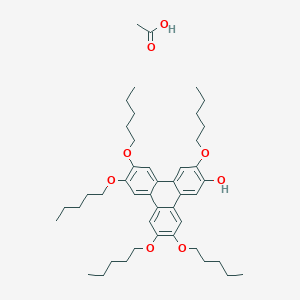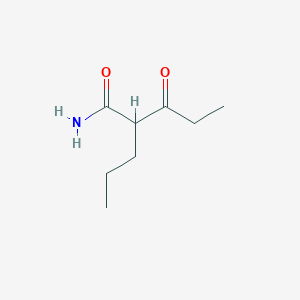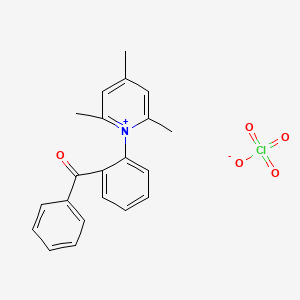
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol is a complex organic compound that combines the properties of acetic acid with a polyether derivative of triphenylene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol typically involves multiple steps. The starting material is usually triphenylene, which undergoes a series of etherification reactions to introduce the pentapentoxy groups at the 3, 6, 7, 10, and 11 positions. This is followed by the introduction of the acetic acid moiety through a carboxylation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the etherification process.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The pentapentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
科学研究应用
Acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers or coatings, due to its structural properties.
作用机制
The mechanism by which acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s polyether structure allows it to form stable complexes with metal ions or other molecules, potentially altering their activity. Additionally, the acetic acid moiety can participate in hydrogen bonding or other interactions that influence the compound’s behavior in biological systems.
相似化合物的比较
Similar Compounds
Triphenylene: The parent compound of acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol, which lacks the pentapentoxy and acetic acid groups.
Polyether Derivatives: Compounds with similar polyether structures but different core aromatic systems.
Carboxylic Acid Derivatives: Compounds with similar carboxylic acid functional groups but different aromatic or polyether components.
Uniqueness
This compound is unique due to its combination of a polyether structure with an acetic acid moiety, providing a distinct set of chemical and physical properties. This uniqueness makes it valuable for specific applications where both polyether and carboxylic acid functionalities are required.
属性
CAS 编号 |
88458-67-7 |
|---|---|
分子式 |
C45H66O8 |
分子量 |
735.0 g/mol |
IUPAC 名称 |
acetic acid;3,6,7,10,11-pentapentoxytriphenylen-2-ol |
InChI |
InChI=1S/C43H62O6.C2H4O2/c1-6-11-16-21-45-39-27-33-32(26-38(39)44)34-28-40(46-22-17-12-7-2)42(48-24-19-14-9-4)30-36(34)37-31-43(49-25-20-15-10-5)41(29-35(33)37)47-23-18-13-8-3;1-2(3)4/h26-31,44H,6-25H2,1-5H3;1H3,(H,3,4) |
InChI 键 |
IDAHCBVZCNIYFD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCC)OCCCCC)OCCCCC)OCCCCC)O.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,4-Dibromo-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14385266.png)
![3-{[(4-Methoxyphenyl)methyl]amino}-1-phenylpropan-1-one](/img/structure/B14385273.png)
![2-[2,2-Di(1H-indol-3-yl)ethyl]-N-methylaniline](/img/structure/B14385275.png)
![1-[(Dipropylcarbamoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14385281.png)
![Trimethyl[3-(phenylsulfanyl)heptyl]silane](/img/structure/B14385286.png)

![1-{2-[(3-Methylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B14385294.png)
![Di[1,1'-biphenyl]-4-yl phenylphosphonate](/img/structure/B14385300.png)


